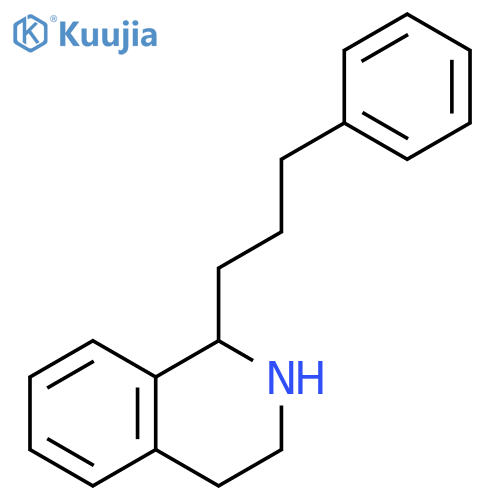Cas no 1409425-37-1 (1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline)

1409425-37-1 structure
商品名:1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline
CAS番号:1409425-37-1
MF:C18H21N
メガワット:251.36604475975
MDL:MFCD19412237
CID:5244538
PubChem ID:64036177
1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- Isoquinoline, 1,2,3,4-tetrahydro-1-(3-phenylpropyl)-
- 1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline
-
- MDL: MFCD19412237
- インチ: 1S/C18H21N/c1-2-7-15(8-3-1)9-6-12-18-17-11-5-4-10-16(17)13-14-19-18/h1-5,7-8,10-11,18-19H,6,9,12-14H2
- InChIKey: ZIFKNYPBHUTZEG-UHFFFAOYSA-N
- ほほえんだ: C1(CCCC2=CC=CC=C2)C2=C(C=CC=C2)CCN1
1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-263059-1.0g |
1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline |
1409425-37-1 | 95% | 1.0g |
$743.0 | 2024-06-18 | |
| Enamine | EN300-263059-10g |
1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline |
1409425-37-1 | 10g |
$3191.0 | 2023-09-14 | ||
| Enamine | EN300-263059-0.25g |
1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline |
1409425-37-1 | 95% | 0.25g |
$683.0 | 2024-06-18 | |
| Enamine | EN300-263059-0.05g |
1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline |
1409425-37-1 | 95% | 0.05g |
$624.0 | 2024-06-18 | |
| Enamine | EN300-263059-1g |
1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline |
1409425-37-1 | 1g |
$743.0 | 2023-09-14 | ||
| Enamine | EN300-263059-10.0g |
1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline |
1409425-37-1 | 95% | 10.0g |
$3191.0 | 2024-06-18 | |
| Enamine | EN300-263059-0.5g |
1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline |
1409425-37-1 | 95% | 0.5g |
$713.0 | 2024-06-18 | |
| Enamine | EN300-263059-5.0g |
1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline |
1409425-37-1 | 95% | 5.0g |
$2152.0 | 2024-06-18 | |
| Enamine | EN300-263059-0.1g |
1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline |
1409425-37-1 | 95% | 0.1g |
$653.0 | 2024-06-18 | |
| Enamine | EN300-263059-5g |
1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline |
1409425-37-1 | 5g |
$2152.0 | 2023-09-14 |
1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline 関連文献
-
Ryohei Yamaguchi,Masato Tanaka,Tomohiko Matsuda,Ken-ichi Fujita Chem. Commun. 1999 2213
1409425-37-1 (1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline) 関連製品
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬